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Compound of Interest

Compound Name: TP-004

Cat. No.: B15616016

This technical support center provides researchers, scientists, and drug development
professionals with essential information for designing and troubleshooting experiments
involving PRX004 (coramitug) for the treatment of advanced transthyretin amyloid
cardiomyopathy (ATTR-CM).

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for PRX004?

Al: PRX004, also known as coramitug, is an investigational humanized monoclonal antibody.
Its primary mechanism is to act as an "amyloid depleter."[1][2] It selectively targets and binds to
misfolded transthyretin (misTTR) aggregates, which include both soluble forms and insoluble
amyloid fibrils deposited in tissues like the heart.[1][3][4] This binding action facilitates the
clearance of these pathogenic amyloid deposits through antibody-mediated phagocytosis by
immune cells.[1][5][6][7][8] A key feature of PRX004 is that it does not bind to the native,
healthy tetrameric form of TTR, thereby preserving its normal physiological function.[1][2]

Q2: What is the current clinical development status of PRX0047?

A2: As of late 2025, PRX004 (coramitug) has successfully completed a Phase 2 randomized,
multicenter, double-blind, placebo-controlled trial in patients with ATTR-CM.[1][3][4] Following
the positive outcomes of this trial, a global Phase 3 clinical trial, named CLEOPATTRA, was
initiated in October 2025 to further evaluate the efficacy and safety of coramitug in this patient
population.[1]
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Q3: What were the key outcomes of the Phase 2 clinical trial for PRX004 in ATTR-CM?

A3: The Phase 2 trial evaluated two dosages, 10 mg/kg and 60 mg/kg, administered
intravenously every four weeks for 52 weeks. The primary endpoints were the change in the
six-minute walk test (6MWT) and N-terminal pro-brain type natriuretic peptide (NT-proBNP)
levels. The high-dose (60 mg/kg) group showed a statistically significant reduction in NT-
proBNP levels compared to placebo. However, neither dose resulted in a statistically significant
difference in the 6MWT compared to placebo within the 52-week timeframe. The treatment was
reported to be well-tolerated.[3][9]

Q4: Are there special considerations when designing studies for patients with advanced (e.g.,
NYHA Class Ill/IV) cardiomyopathy?

A4: Yes, patients with advanced cardiac amyloidosis are a vulnerable population requiring
significant protocol adjustments. Key considerations include:

 Intensive Safety Monitoring: These patients are at higher risk for adverse events. Continuous
cardiac monitoring, including implantable loop recorders, may be warranted to detect
arrhythmias.[2]

o Fluid Balance Management: Patients with advanced ATTR-CM have a narrow euvolemic
window. Careful management of diuretics is critical, as over-diuresis can lead to hypotension
and renal dysfunction.[10]

» Medication Tolerance: Standard heart failure therapies like beta-blockers and ACE inhibitors
are often poorly tolerated and may need to be discontinued.[11]

e Supportive Care: A multidisciplinary approach focusing on supportive care is essential to
manage symptoms and improve quality of life, which is critical for patient retention in a
clinical trial.[12][13]

o Biomarker Interpretation: Baseline NT-proBNP and troponin levels are often highly elevated,
which can complicate the interpretation of treatment effects. Establishing a stable baseline
and focusing on relative changes may be more informative than absolute values.[9]

Quantitative Data Summary
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The following tables summarize key data from the clinical development of PRX004 (coramitug).

Table 1. Phase 1 Dose-Escalation Study Results (Safety & Preliminary Efficacy)

. Preliminary
Maximum .
Dose Level (IV  Number of Key Safety Efficacy
. Tolerated Dose L .
every 28 days) Patients (MTD) Findings Signals (at 9

months, n=7)

| 0.1 mg/kg - 30 mg/kg | 21 | Not Reached | Generally well-tolerated; No drug-related serious
adverse events.[6][8] | Stable or improved Global Longitudinal Strain (GLS); Stable or improved
Neuropathy Impairment Score (NIS).[8] |

Table 2: Phase 2 Placebo-Controlled Study Key Outcomes in ATTR-CM

Treatment . Change in .
Baseline Change in
Group (IV . NT-proBNP
Median NT- 6MWT vs.
every 4 N vs. Placebo  p-value
proBNP Placebo (at
weeks for (at 52
(pg/mL) 52 weeks)
52 weeks) weeks)
Placebo 35 1985 - - -
] Not Not
Coramitug 10 o o
K 34 1985 Statistically >0.05 Statistically
m
I Significant Significant
_ -48% (95% Not
Coramitug 60 o
K 35 1985 Cl: —65%, — 0.0017 Statistically
m
9 22%) Significant

Data derived from the Phase 2 publication abstract in Circulation.[3][9]

Troubleshooting Guides

Issue 1: High variability in in-vitro phagocytosis (ADCP) assay results.
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e Question: Our lab is seeing inconsistent results in our antibody-dependent cellular
phagocytosis (ADCP) assays designed to replicate PRX004's mechanism. What are the
common causes of variability?

e Answer & Troubleshooting Steps:

o Effector Cell Health & Source: The health and activation state of effector cells (e.g.,
macrophages) are critical. Ensure consistent cell culture conditions. If using primary cells,
expect higher donor-to-donor variability. Consider using a qualified cell line (e.g., THP-1)
for more reproducible results.

o Target Opsonization: Inconsistent coating of target cells or beads with the antibody can be
a major source of variability. Optimize antibody concentration and incubation times. Verify
antibody binding to the target via flow cytometry.

o E:T Ratio: The ratio of effector cells to target cells must be precisely controlled and
optimized. Test a range of ratios (e.g., 4:1, 2:1, 1:1) to find the optimal window for your
assay.

o Assay Endpoint Measurement: Differentiating between bound and truly engulfed targets is
crucial. Use a pH-sensitive dye (e.g., pHrodo) that fluoresces only in the acidic
environment of the phagosome to ensure you are measuring internalization.[14]
Alternatively, use imaging flow cytometry or confocal microscopy to visually confirm
engulfment.

Issue 2: Monitoring for potential adverse events in study participants with advanced
cardiomyopathy.

e Question: We are designing a study extension for patients with NYHA Class Ill ATTR-CM.
What specific adverse events should we proactively monitor for, and what are the
recommended actions?

e Answer & Monitoring Protocol:

o Infusion-Related Reactions (IRRS):
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= Monitoring: Closely observe patients during and for several hours post-infusion,
especially during the first few cycles. Monitor vital signs (blood pressure, heart rate,
respiratory rate, temperature).

» Action: If an IRR occurs, pause the infusion and manage symptoms with standard care
(e.g., antihistamines, corticosteroids). For mild-to-moderate reactions, the infusion may
be cautiously restarted at a lower rate. Severe reactions may necessitate
discontinuation.

o Worsening Heart Failure / Fluid Overload:

» Monitoring: Patients with advanced cardiomyopathy are sensitive to fluid shifts. Monitor
for signs of congestion (e.g., edema, shortness of breath, weight gain). Regular NT-
proBNP assessment is critical.

= Action: Adjust diuretic therapy as needed. A rapid increase in NT-proBNP should trigger
a clinical evaluation for heart failure decompensation.

o Common Treatment-Emergent Adverse Events (from Phase 1):

= Monitoring: Be vigilant for events reported in early trials, such as falls, anemia, and
upper respiratory tract infections.[6][8]

= Action: Institute fall precautions for at-risk patients. Monitor complete blood counts
regularly for anemia. Manage infections according to standard clinical practice.

Experimental Protocols & Visualizations
Protocol 1: Antibody-Dependent Cellular Phocytosis
(ADCP) Assay

This protocol provides a method to quantify the primary mechanism of action of PRX004.

Objective: To measure the ability of PRX004 to induce phagocytosis of misTTR-coated targets
by macrophages.

Methodology:
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Target Preparation:

o Coat fluorescent beads (e.g., 1 um polystyrene beads) with aggregated, misfolded
recombinant TTR protein. Alternatively, use a stable cell line engineered to express
misTTR on its surface.

o Label target cells with a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly in
the acidic phagolysosome, allowing for specific detection of internalized cells.[15]

Effector Cell Preparation:

o Culture a monocytic cell line (e.g., THP-1) and differentiate into a macrophage-like
phenotype using PMA (phorbol 12-myristate 13-acetate).

o Alternatively, isolate primary monocytes from human PBMCs and differentiate into
macrophages using M-CSF.[10]

ADCP Reaction:

o Opsonize the prepared targets by incubating them with varying concentrations of PRX004
or an isotype control antibody for 1 hour at 37°C.

o Add the opsonized targets to the plated effector cells at a pre-optimized Effector:Target
(E:T) ratio (e.g., 4:1).

o Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.
Data Acquisition & Analysis:
o Gently lift the cells and acquire data using a flow cytometer.

o Gate on the effector cell population. The signal from the fluorescent target (bead
fluorescence or pHrodo signal) within the effector cell gate represents phagocytosis.

o The ADCP score can be calculated as the percentage of fluorescent effector cells
multiplied by the mean fluorescence intensity of that population.
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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